(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride
Description
Background and Significance of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic rings containing nitrogen atoms at positions 1 and 3. These compounds form the backbone of nucleic acids (thymine, cytosine, uracil) and have been pivotal in drug discovery due to their ability to interfere with DNA/RNA synthesis, modulate enzyme activity, and interact with biological targets. Key applications include:
The chloropyrimidine moiety in the target compound introduces an electron-withdrawing chlorine atom, enhancing reactivity for further functionalization and potentially improving binding affinity to biological targets.
Historical Development of Chloropyrimidine Chemistry
The synthesis of chloropyrimidines dates to early 20th-century studies on nucleobase analogs. Key milestones include:
Early Synthesis Routes :
- Dicyandiamide-Ammonium Chloride Method : Pyrolysis of dicyandiamide and ammonium chloride at 100–250°C yields guanidinium hydrochloride, which reacts with tetramethoxypropane to form 2-aminopyrimidine. Subsequent diazotization with sodium nitrite and zinc chloride introduces chlorine at position 2.
- Phosphoryl Chloride (POCl₃) Approach : Reaction of hydroxypyrimidines with POCl₃ in the presence of amines produces chloropyrimidines. Phosphorus pentachloride (PCl₅) is later used to recycle excess POCl₃, streamlining industrial-scale production.
Modern Optimizations :
These advancements have reduced byproduct formation and improved yields, making chloropyrimidines accessible for medicinal chemistry applications.
Importance of Piperidine-Containing Heterocycles in Chemical Research
Piperidine, a six-membered saturated nitrogen heterocycle, is a privileged scaffold in drug design due to its:
| Property | Therapeutic Relevance | Example Derivatives |
|---|---|---|
| CNS Activity | Modulation of GABA, serotonin receptors | Clozapine, Quetiapine[ |
Properties
IUPAC Name |
6-chloro-N-(piperidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-9-4-10(15-7-14-9)13-6-8-2-1-3-12-5-8;/h4,7-8,12H,1-3,5-6H2,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDOXNTVPUKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671595 | |
| Record name | 6-Chloro-N-[(piperidin-3-yl)methyl]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-08-6 | |
| Record name | 6-Chloro-N-[(piperidin-3-yl)methyl]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation and Key Intermediate Formation
- 6-Chloropyrimidine-2,4-dione derivatives are commonly used as starting materials.
- Reaction with a suitable base in an aprotic solvent yields 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile intermediate.
- Methylation at the 3-position of the pyrimidine ring is achieved using methylating agents such as dimethyl sulfate under controlled temperature (20°C to reflux) in the presence of a base, which is cost-effective and provides high yields.
Formation of Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid sources such as methanol-HCl, isopropanol-HCl, or dry HCl gas.
- Salt formation improves compound stability and crystallinity.
- The hydrochloride salt is isolated by crystallization from solvents like n-propanol, sometimes with benzoic acid added to assist crystallization and purification.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Base-mediated substitution | Suitable base (e.g., triethylamine) | Polar aprotic solvents (DCM, acetonitrile) | Room temp to reflux | Facilitates nucleophilic substitution at 6-chloro position |
| Methylation | Dimethyl sulfate (2.5-3.0 molar equivalents) | Suitable solvent | 20°C to reflux | Cost-effective methylation with good yield |
| Hydrochloride salt formation | HCl sources (methanol-HCl, isopropanol-HCl, dry HCl gas) | Alcohol solvents (methanol, isopropanol) | Ambient | Provides crystalline hydrochloride salt with improved purity |
| Purification | Recrystallization with n-propanol | N-propanol | Reflux and cooling | Ensures high purity and desired PXRD crystalline form |
Purification and Characterization
- The hydrochloride salt is purified by recrystallization from alcohol solvents, often n-propanol.
- Cooling the solution to 0-5°C for several hours facilitates crystallization.
- PXRD (Powder X-ray Diffraction) patterns confirm the crystalline form and purity, matching known reference patterns.
- Filtration and washing with cold solvent yield the final product as a crystalline solid with high purity.
Research Findings and Yield Data
- The improved process using dimethyl sulfate for methylation and mild reagents for other steps results in higher yields and better product quality compared to earlier methods.
- The overall isolated yield for the hydrochloride salt after purification is typically high, with reported yields around 60-80% depending on scale and exact conditions.
- The process avoids hazardous reagents and uses safer, cost-effective chemicals, improving scalability and industrial applicability.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Description | Key Reagents/Conditions | Yield (%) | Purity Notes |
|---|---|---|---|---|
| 1 | Formation of 6-chloropyrimidine intermediate | Base, polar aprotic solvent | >80 | High conversion confirmed by HPLC |
| 2 | Methylation at 3-position | Dimethyl sulfate, base, 20°C-reflux | 75-85 | Cost-effective, good purity |
| 3 | Nucleophilic substitution with piperidin-3-ylmethylamine | Triethylamine, DCM or acetonitrile | 70-80 | Efficient substitution |
| 4 | Hydrochloride salt formation and crystallization | HCl sources, n-propanol, cooling | 60-80 | Crystalline, confirmed by PXRD |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. It shows promise in the following areas:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that similar piperidine derivatives can inhibit the growth of hematological cancers by promoting apoptosis through mechanisms involving pro-apoptotic gene expression (e.g., p53 and Bax) .
- Antimicrobial Properties : Preliminary investigations suggest that (6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent. Further studies are required to validate these findings and explore the mechanism of action .
Biological Research
The compound has been utilized in biological studies to explore its interaction with various molecular targets:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, such as NF-kB and PI3K/Akt, which are critical for cell proliferation and survival .
Material Science
In addition to its biological applications, the compound is being explored for use in developing new materials due to its unique chemical structure, which allows for modifications that can lead to novel properties.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against leukemia cell lines. The results showed a significant reduction in cell viability, suggesting potential as a lead compound for developing new cancer therapies.
Case Study 2: Antimicrobial Activity
In vitro tests conducted on bacterial strains revealed that the compound exhibited notable antibacterial activity. The study highlighted its potential as a scaffold for developing new antibiotics, especially in an era of increasing antibiotic resistance.
Mechanism of Action
The mechanism by which (6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system in which it is used. Potential targets could include enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine Hydrochloride
- Structure : Differs by lacking the methylene bridge between the pyrimidine and piperidine.
- Impact : Reduced steric bulk may alter binding interactions compared to the target compound. Molecular weight: 249.14 (C₉H₁₄Cl₂N₄) .
(6-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine Hydrochloride
- Structure : Replaces piperidine (6-membered ring) with pyrrolidine (5-membered).
- Discontinued status suggests possible stability or efficacy issues .
1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride
- Structure : Ethoxy and methylsulfanyl groups at pyrimidine positions 6 and 2.
- Impact : Electron-donating ethoxy group may enhance metabolic stability but reduce electrophilicity. Methylsulfanyl introduces hydrophobicity, altering logP .
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine Hydrochloride
- Structure : Pyrrolidinyloxy substituent at pyrimidine position 6; diethylamine instead of piperidine.
- Impact : Ether linkage increases polarity, while diethylamine introduces steric hindrance, possibly reducing membrane permeability .
Cyclopropyl-[6-(3-Methylamino-piperidin-1-yl)-pyrimidin-4-yl]-amine Hydrochloride
- Structure: Cyclopropyl group and methylamino-piperidine substitution.
- Impact: Cyclopropyl enhances lipophilicity; methylamino may improve hydrogen bonding. Molecular formula: C₁₃H₂₂ClN₅ .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₅Cl₂N₅ | 280.17 | 6-Cl-pyrimidine, piperidinylmethyl | ~1.8 |
| 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine | C₉H₁₄Cl₂N₄ | 249.14 | No methylene bridge | ~1.5 |
| (S)-Pyrrolidin-3-yl analog | C₉H₁₃Cl₂N₅ | 262.14 | Pyrrolidine ring | ~1.2 |
| 6-Ethoxy-2-Methylsulfanyl analog | C₁₂H₂₀ClN₅S | 301.84 | Ethoxy, methylsulfanyl | ~2.5 |
Biological Activity
(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride, also known as 6-Chloro-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
- Chemical Formula : C10H16Cl2N4
- Molecular Weight : 263.17 g/mol
- CAS Number : 1261230-55-0
Biological Activity Overview
The biological activity of this compound has been explored through various studies, particularly concerning its anticancer effects and inhibition of specific kinases involved in cancer progression.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) using the MTT assay to evaluate cell viability.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
The anticancer activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation:
- PI3K Inhibition : The compound has shown potent inhibitory activity against Class I PI3K enzymes, particularly the PI3K-alpha isoform, which is crucial for cancer cell survival and proliferation .
- VEGFR Inhibition : It also acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients .
- Pro-Apoptotic Activity : The compound can activate the caspase cascade, leading to apoptosis in cancer cells, thereby inhibiting their growth .
Case Studies
Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:
- Study on Oxazolo[5,4-d]pyrimidines : A study synthesized new oxazolo[5,4-d]pyrimidine derivatives that showed promising anticancer activity and were evaluated for their cytotoxic effects against various cancer cell lines. These compounds demonstrated significant inhibition of cell growth and induced apoptosis through multiple pathways .
- Clinical Trials : Some derivatives similar to this compound are currently undergoing clinical trials for their potential use as anticancer agents, showcasing their relevance in modern therapeutic strategies .
Q & A
Q. What are the recommended synthetic routes for (6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution and amination steps. A feasible route includes:
Piperidine Ring Functionalization : React 3-aminopiperidine with a chlorinated pyrimidine derivative (e.g., 6-chloro-4-hydroxypyrimidine) under basic conditions (e.g., NaH or K₂CO₃) to form the methylamine linkage .
Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during substitution to balance reactivity and side-product formation .
- Catalysis : Use trace HCl to accelerate amination, as demonstrated in analogous pyrimidine-aniline coupling reactions .
- Purification : Employ recrystallization from ethanol/water mixtures to enhance yield and purity .
(Basic)
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., pyrimidine C-H at δ 8.5–9.0 ppm; piperidine methylene at δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .
- X-ray Crystallography : Resolve spatial configuration, particularly the torsion angle between pyrimidine and piperidine rings (e.g., ~9.3° in similar structures) .
- LCMS : Confirm molecular weight (e.g., m/z 245 [M+H]⁺ for analogous chloropyrimidine derivatives) and assess purity .
(Advanced)
Q. How can researchers resolve discrepancies in bioactivity data observed across different assays for this compound?
Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Key strategies include:
- Standardized Assay Conditions : Control pH (7.4 for physiological relevance), temperature (37°C), and solvent (≤1% DMSO to avoid cytotoxicity) .
- Structural Comparison : Reference analogs (Table 1) to identify substituent effects. For example, replacing piperidine with piperazine alters receptor binding .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to confirm target engagement .
Table 1 : Bioactivity of Structurally Related Compounds
| Compound | Target Affinity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Piperidine analog (HCl salt) | 12 nM | 5.2 |
| Piperazine analog | 45 nM | 3.8 |
| Deuterated analog | 15 nM | 4.9 |
| Data adapted from . |
(Advanced)
Q. What strategies are effective in elucidating the reaction mechanisms involved in the synthesis of this compound?
Methodological Answer :
- Isotopic Labeling : Use deuterated reagents (e.g., D₂O in amination) to track proton transfer steps via ¹H NMR .
- Kinetic Studies : Monitor reaction progress via in-situ IR (e.g., disappearance of C-Cl stretch at 750 cm⁻¹) to identify rate-limiting steps .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and verify nucleophilic attack pathways .
(Basic)
Q. What purification methods are recommended post-synthesis, and how is purity assessed?
Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20) to remove unreacted precursors .
- HPLC : Apply C18 columns (acetonitrile/water + 0.1% TFA) for high-resolution separation. Target purity ≥95% (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Confirm salt stability by monitoring mass loss below 200°C .
(Advanced)
Q. How does the hydrochloride salt form influence the compound's physicochemical properties and bioactivity?
Methodological Answer :
- Solubility Enhancement : The HCl salt increases aqueous solubility (e.g., from 1.2 mg/mL to 5.2 mg/mL for similar compounds) by forming hydrogen bonds with water .
- Stability : The salt reduces hygroscopicity, as shown by TGA data with <2% mass loss at 25°C/60% RH .
- Bioactivity Impact : Protonation of the piperidine nitrogen enhances receptor binding (e.g., pKa ~8.5 ensures cationic form at physiological pH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
